molecular formula C14H16N2O2S B6031676 2-(sec-butylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone

2-(sec-butylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone

Cat. No. B6031676
M. Wt: 276.36 g/mol
InChI Key: FXVTVSOUVXVCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(sec-butylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrimidinone derivative that exhibits various biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(sec-butylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone is not fully understood. However, studies have suggested that the compound exerts its biological activities by interfering with various cellular processes. For instance, the compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. The compound has also been shown to inhibit viral replication by interfering with viral DNA synthesis. Furthermore, the compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
Studies have demonstrated that this compound exhibits various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. The compound has also been shown to inhibit viral replication by interfering with viral DNA synthesis. Furthermore, the compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(sec-butylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone is its potent biological activities against various diseases. The compound has shown promising results in the treatment of cancer, viral infections, and inflammation. Furthermore, the compound can be synthesized in good yields and high purity using a simple synthetic method. However, one of the limitations of the compound is its poor solubility in water, which may affect its bioavailability and limit its therapeutic applications.

Future Directions

There are several future directions for the research of 2-(sec-butylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone. One of the directions is to investigate the compound's potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Another direction is to develop more efficient synthetic methods for the compound to improve its yield and purity. Furthermore, future studies could focus on the compound's mechanism of action to gain a better understanding of its biological activities and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(sec-butylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone involves the reaction of 2-mercaptobenzoic acid with sec-butyl bromide and potassium carbonate in dimethylformamide (DMF) at 80°C. The resulting product is then treated with hydrazine hydrate to obtain the target compound. This method has been reported to yield the compound in good yields and high purity.

Scientific Research Applications

2-(sec-butylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, viral infections, and inflammation. Studies have demonstrated that the compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been found to possess antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Furthermore, the compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-butan-2-ylsulfanyl-6-hydroxy-3-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-3-10(2)19-14-15-12(17)9-13(18)16(14)11-7-5-4-6-8-11/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVTVSOUVXVCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC(=CC(=O)N1C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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